molecular formula C27H20ClNO6 B1294969 Talmetacin CAS No. 67489-39-8

Talmetacin

Cat. No. B1294969
CAS RN: 67489-39-8
M. Wt: 489.9 g/mol
InChI Key: XYRIRLDHOQSNLW-UHFFFAOYSA-N
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Description

Talmetacin is a synthetic compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. It is a derivative of the naturally occurring antibiotic talaromycin and is currently being investigated for its potential as a therapeutic agent.

Scientific Research Applications

Interaction with Other Drugs

Talmetacin's interaction with other drugs like indometacin and acetylsalicylic acid has been studied in the context of hypertension treatment. Sziegoleit et al. (1984) found that when indometacin and acetylsalicylic acid were added to talinolol (a beta-adrenoceptor blocking agent), they slightly reduced its blood pressure-lowering effect. Interestingly, indometacin abolished a talinolol-induced increase in serum triglycerides and caused a decrease in serum cholesterol, while acetylsalicylic acid slightly diminished blood glucose levels (Sziegoleit et al., 1984).

Effects on Fertility

Research by Widiyani (2006) on Talinum paniculatum Gaertn (commonly used as an aphrodisiac herb) explored its antifertility effects. The study demonstrated that root extract from this plant inhibited spermatogenesis (decreasing spermatogenic cell count) and decreased sperm quality in male mice (Widiyani, 2006).

Environmental Applications

Kumar et al. (2012) highlighted the use of Talinum species in environmental research, particularly in assessing metal pollution, stabilizing heavy metals in soils, and removing metals from water. Their study on Talinum triangulare exposed to lead revealed insights into the plant's defense mechanisms against heavy metal toxicity, suggesting potential applications in environmental remediation (Kumar et al., 2012).

Clinical Applications

Goldstein et al. (2009) discussed the clinical applications of thymosin alpha(1), a synthetic version of a thymic-derived biological response modifier, which is used in treating hepatitis B and C, and as an immune stimulant and adjuvant. It has also been tested for its efficacy in other diseases, including septic shock and severe acute respiratory syndrome, indicating a broad range of potential clinical applications (Goldstein et al., 2009).

properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClNO6/c1-15-21(14-24(30)34-27-20-6-4-3-5-19(20)26(32)35-27)22-13-18(33-2)11-12-23(22)29(15)25(31)16-7-9-17(28)10-8-16/h3-13,27H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRIRLDHOQSNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867278
Record name 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talmetacin

CAS RN

67489-39-8
Record name Talmetacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067489398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FY017I6S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
YG Chen, HB Yu, Y Tian, C Peng, MS Xie… - Organic Letters, 2023 - ACS Publications
… The prodrug molecules talosalate and talmetacin were obtained in 85% and 92% ee, respectively (Scheme 3). Although an excellent enantioselectivity (88% ee) for talmetacin was …
Number of citations: 1 pubs.acs.org
Q Luo, Z Tian, J Tang, J Wang, Y Tian, C Peng… - ACS …, 2022 - ACS Publications
We designed bifunctional 4-pyrrolidinopyridines as powerful Lewis base catalysts. The catalyst structure features a 4-hydroxy-2-(hydroxydiphenylmethyl)pyrrolidine-1-formyl group at …
Number of citations: 27 pubs.acs.org
Y Liu, Q Chen, C Mou, L Pan, X Duan, X Chen… - Nature …, 2019 - nature.com
… (3), we have also demonstrated that our methods can be used to prepare optically enriched versions of several phthalidyl ester prodrugs sold on the market, including talmetacin, …
Number of citations: 28 www.nature.com
M Zhou, T Gridneva, Z Zhang, E He, Y Liu… - Angewandte …, 2021 - Wiley Online Library
… Using our catalytic system and under the optimized reaction conditions, Valproic acid, Talmetacin and (S)-Naproxen were converted to the corresponding chiral phthalidyl ester …
Number of citations: 25 onlinelibrary.wiley.com
Y Liu, PK Majhi, R Song, C Mou, L Hao… - Angewandte …, 2020 - Wiley Online Library
A catalytic dynamic kinetic resolution and asymmetric acylation reaction of hydroxyphthalides is developed. The reaction involves formation of a carbene catalyst derived chiral acyl …
Number of citations: 23 onlinelibrary.wiley.com
KS Ham, WH Lee, JH Yang - Journal of Pharmaceutical …, 1991 - koreascience.kr
Two new prodrugs of lonazolac, lonazolac acetic acid ester and lonazolac argininate, were prepared and examined for physicochemical properties and biopharmaceutical …
Number of citations: 0 koreascience.kr
M Wang, Z Zhang, W Zhang - Accounts of chemical research, 2022 - ACS Publications
Conspectus Asymmetric organocatalysis has been considered to be an efficient and reliable strategy for the stereoselective preparation of optically active chemicals. In particular, chiral …
Number of citations: 8 pubs.acs.org
CG Wermuth - The practice of medicinal chemistry, 2008 - Elsevier
Publisher Summary The bioavailability of molecules exclusively screened through in vitro assays can be low. In vivo administration is limited to the parenteral route, and their clinical …
Number of citations: 92 www.sciencedirect.com
B SLUSHER, R RAIS, LC TENORA, P MAJER… - ic.gc.ca
Prodrugs of glutamine analogs, such as prodrugs of aza-serine, and 6-diazo-5-oxo-norleucine (DON), and 5-diazo-4-oxo-L-norvaline (L-DONV) are disclosed. French Abstract L'…
Number of citations: 2 www.ic.gc.ca
YM Choi-Sledeski, CG Wermuth - The practice of medicinal chemistry, 2015 - Elsevier
The subsequent section describes the prodrug concept, the problems of the parent drug that prodrugs can overcome, the design aspects, and the difficulties associated with the clinical …
Number of citations: 21 www.sciencedirect.com

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